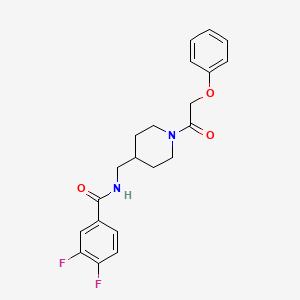

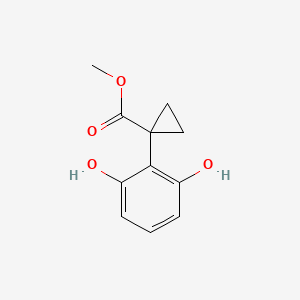

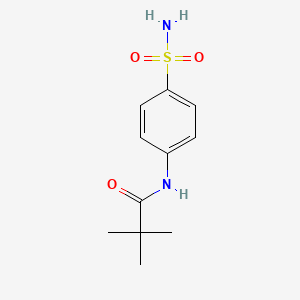

3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool for studying various biological processes and developing new therapeutic interventions1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds have been synthesized using various methods. For example, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives2.Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications in scientific research. However, specific details about its molecular structure were not found in the available resources1.Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, similar compounds have been involved in various chemical reactions. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using various chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its diverse applications in scientific research. However, specific details about its physical and chemical properties were not found in the available resources1.Scientific Research Applications

Metabolic Pathways and Drug Development

Research on related compounds, such as flumatinib, an antineoplastic tyrosine kinase inhibitor, has revealed insights into the metabolic pathways of such drugs in human subjects. Flumatinib's metabolism in chronic myelogenous leukemia patients shows that the parent drug is the main form recovered, undergoing processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others. This study underscores the importance of understanding the metabolic fate of benzamide derivatives for optimizing their pharmacokinetic profiles and therapeutic efficacy (Gong et al., 2010).

Material Science Applications

The synthesis and properties of hyperbranched aromatic polyamides, as explored by Yang, Jikei, and Kakimoto (1999), illustrate another dimension of application for benzamide derivatives. These polyamides, created from related chemical reactions, exhibit promising characteristics for material science, including solubility in various organic solvents and potential uses in high-performance plastics and fibers (Yang, Jikei, & Kakimoto, 1999).

Antibacterial Activity

Benzamides and their metal complexes have been synthesized and evaluated for their antibacterial activity, showing that copper complexes of certain benzamides exhibit superior activity against a range of bacterial strains. This research highlights the potential of benzamide derivatives in developing new antibacterial agents, offering a pathway to combat antibiotic-resistant bacteria (Khatiwora et al., 2013).

Neurological Applications

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity present an example of the therapeutic applications of benzamide derivatives in treating neurological disorders. Compounds with substitutions on the benzamide moiety showed significant potential as inhibitors, opening avenues for the development of treatments for conditions such as Alzheimer's disease (Sugimoto et al., 1990).

Oncology Research

The role of benzamide derivatives in oncology research is illustrated by the study of novel anaplastic lymphoma kinase inhibitors. These compounds, including various substituted benzamides, have shown promise in cancer treatment due to their selective inhibition of oncogenic targets. This research underscores the versatility of benzamide derivatives in developing targeted therapies for cancer (Teffera et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, like any chemical compound, appropriate safety measures should be taken while handling it1.

Future Directions

The future directions of this compound are not explicitly mentioned in the available resources. However, given its unique structure and properties, it is likely to continue being a valuable tool for studying various biological processes and developing new therapeutic interventions1.

properties

IUPAC Name |

3,4-difluoro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O3/c22-18-7-6-16(12-19(18)23)21(27)24-13-15-8-10-25(11-9-15)20(26)14-28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIXHDKFTAXPGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2770758.png)

![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]pyridin-4-yl]thiophene-3-carboxamide](/img/structure/B2770761.png)

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)

![ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate](/img/structure/B2770773.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2770777.png)